7-Chloro-3,4-dihydroquinolin-2(1H)-one

Beschreibung

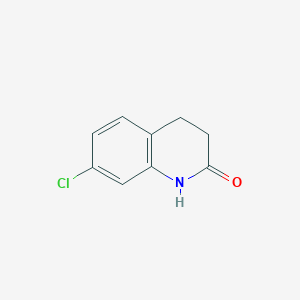

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKUREOLTIMYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546805 | |

| Record name | 7-Chloro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-50-6 | |

| Record name | 7-Chloro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Chloro-3,4-dihydroquinolin-2(1H)-one basic properties

An In-depth Technical Guide to 7-Chloro-3,4-dihydroquinolin-2(1H)-one: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic scaffold, featuring a lactam moiety and a strategically placed chlorine atom, serves as a versatile platform for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic signature, and established synthetic routes. Furthermore, it delves into its critical role as a key intermediate in the development of therapeutic agents, particularly those targeting the central nervous system (CNS). By synthesizing detailed experimental protocols, structural data, and insights into its reactivity, this document aims to serve as an essential resource for researchers and scientists engaged in the fields of organic synthesis, drug discovery, and materials science.

Core Physicochemical and Structural Properties

The foundational characteristics of a chemical entity dictate its behavior in both chemical and biological systems. Understanding these properties is paramount for its effective utilization in research and development.

Chemical Identity and Structure

This compound is systematically identified by the following descriptors:

The molecule consists of a benzene ring fused to a dihydropyridinone ring, with a chlorine atom substituted at the 7-position of the quinoline core.

Caption: 2D structure of this compound.

Physical and Chemical Data

A summary of the key physical properties is presented below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| Appearance | Light Beige Solid | [3] |

| Boiling Point | 345°C | [2] |

| Molecular Weight | 181.62 g/mol | [1][2] |

| Storage Temperature | 2-8°C, Sealed in dry, Room Temperature | [1][2][3] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. The dihydroquinolin-2(1H)-one scaffold presents a distinct spectral signature. The following table summarizes expected peaks based on its structure. Note that specific experimental values may vary slightly based on the solvent and instrument used.

| Spectroscopy | Characteristic Peaks / Features |

| ¹H NMR | Aromatic Protons (3H): Signals typically appear in the δ 7.0-8.0 ppm range. The substitution pattern (protons at C5, C6, C8) will lead to distinct splitting patterns (doublets, doublet of doublets).N-H Proton (1H): A broad singlet, typically downfield, whose chemical shift is solvent-dependent.Aliphatic Protons (4H): Two methylene groups (-CH₂-CH₂-) at C3 and C4, appearing as triplets or more complex multiplets in the δ 2.5-3.5 ppm range. |

| ¹³C NMR | Carbonyl Carbon (C=O): A characteristic peak in the δ 165-175 ppm region.Aromatic Carbons (6C): Multiple signals between δ 115-145 ppm. The carbon attached to chlorine (C7) and the carbons at the ring junction will have distinct shifts.Aliphatic Carbons (2C): Two signals for the methylene carbons (C3, C4) in the δ 25-40 ppm range. |

| IR Spectroscopy | N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹.C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z ≈ 181. The presence of chlorine will result in a characteristic M+2 isotope peak (³⁷Cl) with an intensity of approximately one-third of the M⁺ peak (³⁵Cl). |

Synthesis and Reactivity

The synthesis of the dihydroquinolin-2(1H)-one core is a well-established area of organic chemistry, with various methods developed to access this important scaffold.

Synthetic Strategy: Intramolecular Friedel-Crafts Cyclization

One of the most direct and historically significant methods for constructing the 3,4-dihydroquinolin-2(1H)-one skeleton is through an intramolecular Friedel-Crafts reaction. This approach typically starts with an N-aryl-3-chloropropionamide precursor.

Caption: General workflow for the synthesis via intramolecular Friedel-Crafts cyclization.

General Experimental Protocol

This protocol is a representative example based on established methods for similar compounds[4]. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, ~3-5 equivalents).

-

Reagent Addition: N-(3-chlorophenyl)-3-chloropropionamide (1 equivalent) is added portion-wise to the stirred AlCl₃ at room temperature. The addition may be exothermic and should be controlled.

-

Heating: After the addition is complete, the reaction mixture is heated to a temperature typically between 140-170°C to form a melt. The reaction is maintained at this temperature for 1-3 hours.

-

Work-up: The reaction mixture is cooled to room temperature and then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step must be performed slowly and with caution.

-

Extraction: The resulting solid precipitate, containing a mixture of 7-chloro and 5-chloro isomers, is collected by vacuum filtration and washed with water.

-

Purification: The crude product is purified to separate the desired 7-chloro isomer. This is often achieved through recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Causality Insight: The use of a strong Lewis acid like AlCl₃ is crucial to activate the amide's carbonyl group, facilitating the electrophilic aromatic substitution (Friedel-Crafts acylation) onto the electron-rich aromatic ring. The regioselectivity (formation of the 7-chloro vs. 5-chloro isomer) is governed by the directing effects of the chloro and amido substituents on the phenyl ring.

Chemical Reactivity and Derivatization

The this compound scaffold offers several handles for chemical modification:

-

N-Alkylation/Arylation: The lactam nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or arylated to introduce diverse substituents.

-

Aromatic Substitution: The chlorine at the C7 position can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, particularly if the quinolinone ring is further activated. It can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

-

Modification of the Lactam Ring: The carbonyl group and the adjacent methylene groups can undergo various transformations, although this often requires more forcing conditions.

Role in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a foundational structure for pharmacologically active agents. The dihydroquinolinone core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets.

A Key Precursor for CNS-Active Agents

This compound and its hydroxylated analogue, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, are pivotal intermediates in the synthesis of major antipsychotic drugs[2]. For instance, the core structure is found in aripiprazole and brexpiprazole, which act as dopamine D₂ receptor partial agonists and serotonin 5-HT₂ₐ receptor antagonists[5].

The synthesis of these drugs often involves converting the 7-position (either chloro or hydroxy) into a long ether chain that connects to a piperazine moiety[3][4][5][6].

Caption: Synthetic pathway from the core scaffold to CNS drugs.

Platform for Anticancer and Antimicrobial Agents

Derivatives of the broader 7-chloroquinoline class have demonstrated a wide range of biological activities. While the specific dihydroquinolinone is primarily a building block, the 7-chloroquinoline pharmacophore it contains is associated with:

-

Anticancer Activity: Various 7-chloroquinoline derivatives have shown cytotoxic effects against multiple cancer cell lines, including colon, breast, and cervical cancer lines[7][8][9]. Some derivatives act as PI3Kα inhibitors[10].

-

Antimalarial and Antileishmanial Activity: The 7-chloroquinoline core is famously the basis for the antimalarial drug chloroquine[11]. Related hydrazone derivatives have been investigated for activity against Leishmania amazonensis and other parasites[12][13].

-

Antibacterial and Antifungal Activity: Studies have also explored 7-chloroquinoline derivatives for their potential to inhibit the growth of various bacteria and fungi[14][15].

The incorporation of the dihydro-2-oxo feature modulates the electronic and steric properties of the quinoline ring system, offering a distinct avenue for developing new therapeutic agents in these areas.

Analytical and Safety Considerations

Quality Control

The purity and identity of this compound are typically confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while structural confirmation is achieved through the spectroscopic methods outlined in Section 1.3.

Safety and Handling

While specific toxicity data for this compound is limited, related chloro-aromatic and quinoline compounds warrant careful handling. Based on data for the analogous 7-chloro-4-hydroxyquinoline, the following hazards may be relevant[16]:

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precautions: Handle in a well-ventilated area, avoiding inhalation of dust. Wear appropriate protective equipment, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool place (2-8°C is recommended for long-term stability) away from incompatible materials[1][2][3].

Conclusion

This compound is more than a simple chemical reagent; it is a validated and highly valuable scaffold in modern drug discovery. Its straightforward synthesis and versatile chemical handles allow for extensive derivatization, leading to potent and selective modulators of various biological targets. The proven success of this core in blockbuster CNS drugs underscores its importance and ensures its continued relevance in the pursuit of novel therapeutics. This guide has provided the core technical information required for scientists to confidently incorporate this powerful building block into their research and development programs.

References

- This compound, 95%. Lab-Chemicals.Com.

- El-Sayed, M. A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

- 7-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE. ChemicalBook.

- 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. Scimplify.

- This compound. Chemimpex.

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

- 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone.

- Process for the preparation of quinoline-2(1h)-one derivatives.

- Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.

- Zhang, H., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.

- Belskaya, D., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules.

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University, Baxendale Group.

- Kim, S., et al. (2019). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.

- 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.

- 7-Chloro-4-hydroxyquinoline.

- Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Royal Society of Chemistry.

- N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI.

- 7-CHLORO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE manufacturers and suppliers in india. LookChem.

- Chlorobutoxyquinolinone (25 mg) (7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one). USP.

- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.

- 7-Chloroquinoline.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube.

- Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.

- Spectroscopy Problems.

- Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube.

- Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis.

- Introduction to Spectroscopy: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.

- Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube.

- 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. LGC Standards.

- 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. BLDpharm.

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 5. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

- 6. 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one Online | 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one Manufacturer and Suppliers [scimplify.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 15. researchgate.net [researchgate.net]

- 16. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Chloro-3,4-dihydroquinolin-2(1H)-one: A Core Scaffold in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 7-Chloro-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical identity, physicochemical properties, a validated synthetic protocol, and its critical role as a key intermediate in the development of central nervous system (CNS) agents and other therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important molecular scaffold.

Chemical Identity and Physicochemical Properties

This compound is a substituted derivative of the dihydroquinolinone heterocyclic system. The presence of a chlorine atom on the aromatic ring and the lactam functionality makes it a versatile building block for further chemical modification.

-

IUPAC Name: this compound[1]

-

Synonyms: 7-Chloro-3,4-dihydro-1H-quinolin-2-one

The fundamental structure is depicted below:

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The key physicochemical properties are summarized in the table below. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Molecular Weight | 181.62 g/mol | [2][3] |

| Melting Point | 194-196 °C | [4][5] |

| Boiling Point | 345.0 °C (Predicted) | [4] |

| Appearance | White to light beige/pale yellow solid | [2] |

| Solubility | Soluble in organic solvents. | [2] |

Synthesis of this compound

The most direct and industrially scalable approach to synthesizing this compound is through the selective catalytic hydrogenation of its unsaturated precursor, 7-chloroquinolin-2(1H)-one. This method is favored for its high efficiency and atom economy.

Scientific Rationale

The core of this synthesis is the reduction of the alkene double bond within the heterocyclic ring system without affecting the aromatic ring or the chloro-substituent.

-

Choice of Precursor: 7-chloroquinolin-2(1H)-one is readily prepared via established methods, such as the cyclization of N-(3-chlorophenyl)acrylamide or related routes. It provides the complete carbon and nitrogen framework, requiring only the saturation of the C3-C4 bond.

-

Choice of Catalyst: Heterogeneous catalysts are preferred for their ease of separation from the reaction mixture. Raney® Nickel is a highly active and cost-effective catalyst for the hydrogenation of various functional groups, including the reduction of double bonds in N-heterocycles.[3][6][7] Its high surface area and absorbed hydrogen content make it particularly effective under moderate conditions.[7] The use of a nickel-based catalyst has been shown to be effective for the hydrogenation of other chloro-substituted quinolines.[8]

-

Choice of Solvent: An inert, protic solvent like ethanol is ideal. It readily dissolves the starting material and the hydrogen gas, facilitating mass transfer to the catalyst surface. It is also easily removed during workup.

-

Reaction Conditions: The use of pressurized hydrogen gas increases its concentration in the solvent, thereby accelerating the reaction rate. A moderately elevated temperature provides the necessary activation energy for the reaction to proceed efficiently without promoting side reactions like dehalogenation.

Experimental Workflow Diagram

Caption: Synthetic workflow for the catalytic hydrogenation of 7-chloroquinolin-2(1H)-one.

Step-by-Step Laboratory Protocol

This protocol is based on established methodologies for the selective hydrogenation of quinoline systems.[6][9]

-

Reactor Charging: To a high-pressure hydrogenation vessel (autoclave), add 7-chloroquinolin-2(1H)-one (1.0 eq). Under an inert atmosphere, add a slurry of activated Raney® Nickel (approx. 10-20% by weight of the substrate) in ethanol. Add sufficient ethanol to fully dissolve the substrate and create a stirrable slurry.

-

Inerting: Seal the autoclave securely. Purge the vessel 3-5 times with nitrogen gas to remove all oxygen, which can deactivate the catalyst and create a safety hazard with hydrogen.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 5-10 atm. Begin vigorous stirring and heat the reaction mixture to 50-70 °C.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking samples (after safely venting and re-purging the system) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Workup - Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the system again with nitrogen. Open the vessel and filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake may be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.

-

Workup - Isolation: Wash the filter cake thoroughly with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Applications in Medicinal Chemistry and Drug Development

The 3,4-dihydroquinolin-2(1H)-one core is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its ability to serve as a framework for designing ligands that can interact with a variety of biological targets with high affinity. The 7-chloro substitution provides a valuable synthetic handle for introducing further molecular diversity through cross-coupling reactions or nucleophilic aromatic substitution.

Key Intermediate for CNS Agents

The most prominent application of this scaffold is in the synthesis of antipsychotic drugs. For instance, derivatives of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one are direct precursors to the blockbuster drug Aripiprazole . The 7-chloro analog serves as a closely related and synthetically versatile intermediate for creating analogs and new chemical entities targeting dopamine and serotonin receptors.

The general synthetic logic involves using the 7-position of the dihydroquinolinone ring as an anchor point for attaching a side chain, which typically contains a piperazine moiety responsible for engaging with CNS receptors.

Caption: Role of the scaffold as a key intermediate in multi-step drug synthesis.

This modular approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) by:

-

Modifying the linker attached at the 7-position.

-

Altering the substituents on the terminal piperazine (or other amine) ring.

-

Introducing further substitutions on the dihydroquinolinone core itself.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care in a controlled laboratory environment.

-

Hazard Identification: The compound is classified as a warning-level hazard. It may be harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant value in the field of drug discovery. Its robust and scalable synthesis, combined with its proven utility as a privileged scaffold for CNS-active agents, ensures its continued relevance. This guide has provided the core technical information—from its chemical structure and properties to a detailed synthetic protocol and key applications—required by scientists to effectively utilize this versatile molecule in their research and development programs.

References

- MDPI.

- PubMed.

- Wikipedia. Raney nickel. [Link]

- Bunce, R. A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. [Link]

- Okazaki, H., et al. Hydrogenation Pathway of Quinolines over Raney Nickel and Ru/C. Bulletin of the Chemical Society of Japan. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dihydroquinolinone synthesis [organic-chemistry.org]

- 3. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Raney nickel - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. lookchem.com [lookchem.com]

An In-Depth Technical Guide to 7-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS: 14548-50-6): A Cornerstone Intermediate in Modern CNS Drug Development

This guide provides a comprehensive technical overview of 7-Chloro-3,4-dihydroquinolin-2(1H)-one, a pivotal heterocyclic building block in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, chemical reactivity, and critical applications of this compound, with a particular focus on its role in the synthesis of leading antipsychotic agents.

Introduction: The Strategic Importance of the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The introduction of a chlorine atom at the 7-position modulates the electronic properties of the aromatic ring and provides a key vector for influencing pharmacokinetic and pharmacodynamic properties. This compound, specifically, has gained prominence as an indispensable intermediate in the synthesis of atypical antipsychotics, most notably aripiprazole and brexpiprazole. Its strategic value lies in its dual reactivity: the lactam nitrogen and the potential for aromatic substitution or modification, allowing for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and for quality control.

| Property | Value | Source(s) |

| CAS Number | 14548-50-6 | [1] |

| Molecular Formula | C₉H₈ClNO | [2] |

| Molecular Weight | 181.62 g/mol | [2] |

| Appearance | Off-white to light beige solid | General Supplier Data |

| Melting Point | Not consistently reported | - |

| Boiling Point | ~345 °C (Predicted) | |

| Purity | Typically ≥95% | [3] |

| Storage | 2-8°C, Sealed in dry conditions |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~10.1 (s, 1H): NH proton of the lactam.

-

δ ~7.2-7.4 (m, 3H): Aromatic protons (H-5, H-6, H-8). The protons at H-5 and H-6 would likely appear as doublets, and the H-8 proton as a singlet or a doublet with a small coupling constant.

-

δ ~2.8 (t, 2H): Methylene protons at C-4 (adjacent to the aromatic ring).

-

δ ~2.4 (t, 2H): Methylene protons at C-3 (adjacent to the carbonyl).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~170: Carbonyl carbon (C-2).

-

δ ~138-140: Quaternary aromatic carbon (C-8a).

-

δ ~125-135: Aromatic carbons, including the carbon bearing the chlorine atom (C-7).

-

δ ~115-120: Aromatic carbons.

-

δ ~30-35: Methylene carbon at C-4.

-

δ ~25-30: Methylene carbon at C-3.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3200-3300: N-H stretching of the lactam.

-

~3100-3000: Aromatic C-H stretching.

-

~2950-2850: Aliphatic C-H stretching.

-

~1660-1680: C=O (amide I band) stretching of the lactam.

-

~1600, ~1480: Aromatic C=C stretching.

-

~800-850: C-Cl stretching.

Mass Spectrometry (MS):

-

[M]+•: Expected at m/z 181 and 183 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

Synthesis and Mechanism

The synthesis of this compound is not extensively detailed in readily available literature for the compound itself. However, a robust and logical synthetic strategy can be derived from well-established methodologies for analogous dihydroquinolinones, particularly the synthesis of its 7-hydroxy counterpart, a key intermediate for aripiprazole.[2] The most probable and industrially viable approach is an intramolecular Friedel-Crafts reaction.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Cyclization

The synthesis can be envisioned as a two-step process starting from 4-chloroaniline.

Caption: Proposed two-step synthesis of this compound.

Causality behind Experimental Choices:

-

Step 1: Amide Formation: The initial step involves the acylation of 4-chloroaniline with 3-chloropropionyl chloride. This is a standard nucleophilic acyl substitution reaction. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct, driving the reaction to completion. The choice of these starting materials is strategic: 4-chloroaniline provides the substituted aromatic ring, and 3-chloropropionyl chloride introduces the three-carbon chain required for the subsequent cyclization.

-

Step 2: Intramolecular Friedel-Crafts Cyclization: This is the key ring-forming step. A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is used to activate the acyl group, generating an acylium ion or a highly polarized complex.[4] This electrophile then attacks the electron-rich aromatic ring of the chlorophenyl group. The cyclization occurs ortho to the activating amino group, leading to the formation of the dihydroquinolinone ring system. High temperatures are often required to drive this reaction.

Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on established methods for the synthesis of analogous dihydroquinolinones.[2]

-

Amide Formation:

-

To a stirred solution of 4-chloroaniline (1.0 eq) and a suitable base (e.g., pyridine, 1.2 eq) in an inert solvent (e.g., dichloromethane or toluene) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-chlorophenyl)-3-chloropropionamide, which can be purified by recrystallization or used directly in the next step.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

To a reaction vessel, add anhydrous aluminum chloride (AlCl₃, 3-5 eq).

-

Heat the AlCl₃ to form a melt (typically >150 °C).

-

Slowly and carefully add the N-(4-chlorophenyl)-3-chloropropionamide (1.0 eq) to the molten AlCl₃.

-

Stir the reaction mixture at high temperature (e.g., 160-180 °C) for 2-4 hours.

-

Cool the reaction mixture and carefully quench by slowly adding it to a mixture of ice and concentrated HCl.

-

The resulting precipitate is the crude product. Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or isopropanol.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its lactam moiety, which allows for facile N-alkylation. This property is expertly exploited in the synthesis of several blockbuster drugs.

N-Alkylation: The Gateway to Complex Pharmaceuticals

The nitrogen atom of the lactam is nucleophilic and can be alkylated with various electrophiles, typically alkyl halides, in the presence of a base. This reaction is the cornerstone of its use in multi-step syntheses.

Caption: General N-alkylation of this compound.

Key Application: Synthesis of Aripiprazole and Brexpiprazole

This compound is a direct precursor to 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotics aripiprazole and brexpiprazole.

Caption: Role as a precursor in the synthesis of Aripiprazole and Brexpiprazole.

In the industrial synthesis of these drugs, the 7-hydroxy analog is more commonly used as the starting point for etherification.[2] However, the 7-chloro derivative could also be a viable precursor, potentially undergoing nucleophilic aromatic substitution to introduce the butoxy linker, although this is a less common route. The primary value of the 7-chloro compound is as a readily available building block that can be converted to other functionalized dihydroquinolinones.

Biological Significance of the Dihydroquinolinone Core in CNS Drugs

Aripiprazole and brexpiprazole are classified as dopamine D₂ receptor partial agonists and serotonin 5-HT₁A receptor partial agonists, with additional antagonist activity at the 5-HT₂A receptor.[5] This unique pharmacological profile is thought to be responsible for their efficacy in treating schizophrenia and major depressive disorder, with a lower incidence of extrapyramidal side effects compared to older antipsychotics.[5]

The dihydroquinolinone scaffold serves as a rigid anchor for the long butoxy-piperazine side chain, which is crucial for interacting with these G-protein coupled receptors. The specific substitution pattern on the quinolinone ring, including the position of the linker at the 7-position, is critical for achieving the desired receptor binding profile and downstream signaling effects. The 7-chloro group itself can influence the overall lipophilicity and electronic distribution of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for the target receptors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: While not classified as acutely toxic, it may cause skin and eye irritation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its straightforward, yet elegant structure provides the foundation for some of the most important central nervous system therapies developed in recent decades. A thorough understanding of its synthesis, reactivity, and properties is essential for any scientist working in the field of medicinal chemistry and drug development. As the quest for novel therapeutics continues, the dihydroquinolinone scaffold, and versatile derivatives like the 7-chloro analog, will undoubtedly continue to play a vital role in the discovery of the next generation of medicines.

References

- Stahl, S. M. (2016). Mechanism of action of brexpiprazole: comparison with aripiprazole. CNS Spectrums, 21(1), 1-6.

- Naddaka, V., Davidi, G., Klopfer, E., Arad, O., & Kaspi, J. (2006). U.S.

- Fluorochem. (n.d.). Safety Data Sheet: this compound.

- KM Pharma Solution Private Limited. (n.d.). MSDS - Aripiprazole Impurity 48.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information.

- Reddy, T. R., Reddy, B. K., & Yadagiri, K. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(8), 1835-1837.

- Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.

- El-Sayed, M. A. A., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 15(1), 749-762.

- Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.

- Fisher Scientific. (n.d.).

- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

molecular weight of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

An In-Depth Technical Guide to 7-Chloro-3,4-dihydroquinolin-2(1H)-one: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic scaffold, incorporating a lactam ring and a strategically placed chlorine atom, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and a thorough analysis of its characterization. Furthermore, we explore its applications as a foundational building block for developing novel therapeutics, particularly for central nervous system (CNS) disorders, and outline essential safety and handling procedures for laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Physicochemical Properties & Specifications

This compound is a stable crystalline solid under standard conditions. The presence of the chlorine atom and the polar lactam functional group dictates its solubility and reactivity profile. It is generally soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water and nonpolar solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClNO | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| CAS Number | 14548-50-6 | [1] |

| Appearance | Off-white to light beige solid | N/A |

| Boiling Point | ~345 °C (Predicted) | [1] |

| Purity (Commercial) | ≥95% | N/A |

| Storage | 2-8°C, desiccated, under inert atmosphere | [1] |

Synthesis & Purification

The most reliable and common strategy for synthesizing 3,4-dihydroquinolin-2(1H)-ones is through an intramolecular Friedel-Crafts acylation/alkylation reaction. This involves the cyclization of an N-aryl-3-halopropanamide precursor. The following two-step protocol is a robust method for producing high-purity this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(4-chlorophenyl)-3-chloropropanamide

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-chloroaniline (10.0 g, 78.4 mmol, 1.0 equiv.) and dichloromethane (DCM, 100 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (13.1 mL, 94.1 mmol, 1.2 equiv.) to the stirred solution.

-

In a separate dropping funnel, dissolve 3-chloropropionyl chloride (8.3 mL, 86.2 mmol, 1.1 equiv.) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Causality Insight: The reaction is highly exothermic; slow addition is critical to prevent side reactions. Triethylamine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 50 mL of 1M HCl (aq). Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-chlorophenyl)-3-chloropropanamide, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

To a 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (20.9 g, 156.8 mmol, 2.0 equiv.).

-

Cool the flask to 0 °C and slowly add the crude N-(4-chlorophenyl)-3-chloropropanamide from Step 1.

-

Expertise & Experience: This step is performed neat (without solvent) to maximize contact between the reactant and the Lewis acid catalyst. The use of at least two equivalents of AlCl₃ is crucial; one equivalent coordinates to the amide carbonyl, and the second actively participates in the electrophilic aromatic substitution.

-

-

Slowly heat the reaction mixture to 130-140 °C and maintain for 3-4 hours. The mixture will become a dark, viscous liquid.

-

Cool the reaction to room temperature, then carefully place the flask in an ice bath.

-

Slowly and cautiously quench the reaction by adding crushed ice portion-wise, followed by cold water (100 mL). This is a highly exothermic process.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude solid from ethanol or isopropanol to afford this compound as an off-white crystalline solid.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Analytical Characterization & Quality Control

Confirming the identity and purity of the synthesized compound is paramount. The following techniques and expected results serve as a self-validating system for the protocol described above.

Predicted Spectroscopic Data

While experimental spectra are definitive, the following data are predicted based on the chemical structure and analysis of similar compounds.[2]

| Technique | Expected Results |

| ¹H NMR | See Table 2 and discussion below. |

| ¹³C NMR | See Table 2 and discussion below. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 181 (¹⁰⁰%), 183 (³³%) due to ³⁵Cl/³⁷Cl isotope pattern. |

| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1660 (C=O, amide I), ~1600 (C=C aromatic), ~820 (C-Cl stretch). |

Predicted NMR Data & Interpretation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, TMS)

| Position | ¹H Shift (ppm), Multiplicity, Integration | ¹³C Shift (ppm) |

|---|---|---|

| 1 (N-H) | ~8.5-9.5, broad singlet, 1H | - |

| 2 (C=O) | - | ~170.0 |

| 3 (-CH₂-) | ~2.65, triplet, 2H | ~30.5 |

| 4 (-CH₂-) | ~2.95, triplet, 2H | ~39.0 |

| 4a | - | ~126.0 |

| 5 | ~7.20, doublet, 1H | ~128.0 |

| 6 | ~7.05, doublet of doublets, 1H | ~126.5 |

| 7 | - | ~130.0 |

| 8 | ~6.90, doublet, 1H | ~116.0 |

| 8a | - | ~137.0 |

-

¹H NMR Rationale: The aliphatic protons at C3 and C4 form a classic A₂B₂ system, appearing as two distinct triplets. The aromatic protons are deshielded. The proton at C-5 is a doublet due to coupling with H-6. H-6 is a doublet of doublets, coupling to both H-5 and H-8. H-8 is a small doublet due to meta-coupling with H-6. The N-H proton is typically broad and downfield.

-

¹³C NMR Rationale: The amide carbonyl (C-2) is the most downfield signal. The aliphatic carbons (C-3, C-4) are shielded and appear upfield. The aromatic carbons appear in the typical 115-140 ppm range, with C-7 (bearing the chlorine) and C-8a (quaternary) being notable.

Caption: Structure of this compound.

Applications in Medicinal Chemistry & Drug Discovery

The dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the CNS.[1][3] this compound serves as an ideal starting point for building molecular complexity.

-

Scaffold for CNS Agents: This core is integral to developing antipsychotic and antidepressant candidates.[1] The rigid structure helps in presenting functional groups to biological targets in a well-defined spatial orientation.

-

Derivatization Potential: The molecule offers three primary points for chemical modification:

-

N-Alkylation/Arylation: The secondary amine of the lactam can be functionalized via reactions like Buchwald-Hartwig coupling or simple alkylation to introduce diverse side chains.

-

Aromatic Substitution: The chlorine at C-7 can be replaced via nucleophilic aromatic substitution or serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to add aryl or alkynyl groups.

-

Alpha-Functionalization: The C-3 position can be functionalized, though this often requires more complex synthetic routes.[4]

-

Novel derivatives of 3,4-dihydroquinolin-2(1H)-one have been designed as potent inhibitors for targets like aldose reductase (AKR1B1), which is implicated in diabetic complications.[5] The core structure is also found in various kinase inhibitors and receptor modulators.[1][6]

Derivatization Pathways Diagram

Caption: Key sites for synthetic modification.

Safety, Handling, & Storage

Trustworthiness: This section is based on safety data for structurally related and more hazardous chloro-quinoline derivatives. Prudent laboratory practice dictates treating this compound with appropriate caution.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a P95 (US) or P2 (EU) respirator is recommended.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation of dust.

-

Wash hands thoroughly after handling.

-

Ensure eyewash stations and safety showers are close to the workstation.

-

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If symptoms persist, seek medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool (2-8°C), dry, and well-ventilated place.[1]

-

Store away from strong oxidizing agents.

-

References

- Supporting Information for "Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization". (2016). Royal Society of Chemistry. [Link]

- Wang, Q., et al. (2024). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)

- Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.

- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

- Kim, I., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.

- Rojas-Guevara, J. A., et al. (2023).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).

- Xin, H., et al. (2020). Novel 3,4-dihydroquinolin-2(1H)

- Al-Warhi, T., et al. (2023). Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. PMC - NIH. [Link]

- Viswanathan, K. V., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

- NIST. (n.d.). Chloroquine.

- Béné, C., et al. (2018).

- Murugan, R. (2013). Applications of mass spectrometry in natural product drug discovery for malaria. SciSpace. [Link]

- Ali, M., et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors. MDPI. [Link]

- Li, L., et al. (2020). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. [Link]

- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC - NIH. [Link]

- Li, S., et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by UHPLC-FT-ICR-MS. NIH. [Link]

- Elkamhawy, A., et al. (2021). Discovery of 3,4-dichloro-N-(1H-indol-5-yl)benzamide: A highly potent, selective, and competitive hMAO-B inhibitor. PubMed. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides [mdpi.com]

- 5. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Chloro-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry

This compound is a heterocyclic compound belonging to the quinolinone family. The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds, exhibiting diverse biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of central nervous system (CNS) active agents. Its structure is amenable to further derivatization, allowing for the exploration of structure-activity relationships in the quest for novel therapeutics. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective utilization in synthetic chemistry and drug development workflows. These parameters are critical for purification, formulation, and ensuring the overall quality and reproducibility of experimental outcomes.

Physicochemical Properties of this compound

The accurate determination of the melting and boiling points of a compound is a fundamental aspect of its characterization, providing insights into its purity and the nature of its intermolecular forces.

| Property | Value | Source |

| Melting Point | 194-196 °C | [1] |

| Boiling Point | 345.0 °C | [1][2][3] |

| Molecular Formula | C₉H₈ClNO | [3][4] |

| Molecular Weight | 181.62 g/mol | [3][4] |

| CAS Number | 14548-50-6 | [1][3][4] |

The relatively high melting point of this compound suggests that it exists as a crystalline solid at room temperature, with strong intermolecular interactions within its crystal lattice. The boiling point further underscores the thermal stability of the molecule.

Experimental Determination of Melting and Boiling Points: A Methodological Overview

The determination of melting and boiling points is a cornerstone of experimental chemistry. The choice of method depends on the quantity of the substance available and the required precision.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

Experimental Protocol: Capillary Method

This is the most common and accurate method for determining the melting point of a crystalline solid.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.

-

Small Sample Size: A small, well-packed sample minimizes thermal gradients within the sample, leading to a sharper, more accurate melting range.

-

Slow Heating Rate: A slow heating rate allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate temperature reading at the point of phase change.

Sources

solubility of 7-Chloro-3,4-dihydroquinolin-2(1H)-one in various solvents

An In-depth Technical Guide to the Solubility of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound is a heterocyclic compound whose derivatives are of significant interest in medicinal chemistry. A thorough understanding of its solubility profile across a range of solvents is paramount for formulation development, purification, and various stages of drug discovery. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical principles governing its solubility based on its molecular structure, present detailed protocols for both qualitative and quantitative solubility assessment, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Solubility

In the pharmaceutical sciences, solubility is not merely a physical constant; it is a cornerstone of drug efficacy. Poor aqueous solubility can lead to low bioavailability, hindering a promising compound's journey from the lab to the clinic.[1][2] Conversely, understanding a compound's solubility in various organic solvents is essential for processes like synthesis, purification, crystallization, and the formulation of dosage forms.[3]

This compound, with its lactam structure fused to a chlorinated benzene ring, presents a unique combination of polar and nonpolar characteristics. This guide serves as a technical resource for researchers, enabling them to systematically evaluate and leverage the solubility properties of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the foundation for predicting solubility.[4] By dissecting the molecular structure of this compound, we can infer its potential interactions with different classes of solvents.

Molecular Structure of this compound:

-

Molecular Formula: C₉H₈ClNO[5]

-

Molecular Weight: 181.62 g/mol [5]

-

Key Functional Groups:

-

Lactam (cyclic amide): This group contains a polar carbonyl (C=O) and an N-H bond, making it capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This imparts a degree of polarity to the molecule.

-

Chlorinated Aromatic Ring: The benzene ring is inherently nonpolar (hydrophobic). The chloro-substituent adds to the molecular weight and introduces a slight dipole, but the overall character of this moiety remains largely nonpolar.

-

Dihydro (aliphatic) portion: The saturated carbon atoms in the heterocyclic ring contribute to the nonpolar character.

-

Predicted Solubility Profile:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydrogen-bonding lactam group suggests potential for some solubility in these solvents. However, the significant nonpolar surface area from the aromatic ring and aliphatic carbons will limit this solubility. We predict low to moderate solubility. In water, the compound is expected to be poorly soluble.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H group of the lactam. The overall polarity of these solvents should also effectively solvate the rest of the molecule. We predict good solubility in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar regions of the molecule (the aromatic ring and aliphatic carbons) will favor interaction with nonpolar solvents. However, the polar lactam group will be disfavored, likely limiting solubility. We predict low solubility in highly nonpolar solvents like hexane.

The following diagram illustrates the logical workflow for predicting solubility based on these structural features.

Caption: A logical flow for predicting solubility based on molecular features.

Experimental Determination of Solubility

While theoretical prediction is a valuable starting point, empirical measurement is essential for accurate data. We present two tiers of experimental protocol: a rapid qualitative assessment and the gold-standard quantitative shake-flask method.

Protocol for Qualitative Solubility Assessment

This method provides a rapid classification of the compound's solubility in various solvents.[7][8]

Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of representative solvents.

Materials:

-

This compound

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Selection of solvents:

-

Water (Polar Protic)

-

Ethanol (Polar Protic)

-

Dimethyl Sulfoxide (DMSO) (Polar Aprotic)

-

Acetone (Polar Aprotic)

-

Dichloromethane (DCM) (Slightly Polar)

-

Hexane (Nonpolar)

-

Procedure:

-

Preparation: Add approximately 1-2 mg of the compound to a series of clean, labeled test tubes.

-

Solvent Addition: Add 0.5 mL of the first solvent to the corresponding test tube.

-

Mixing: Vigorously shake or vortex the tube for 60 seconds.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain. The solution may appear cloudy.

-

Insoluble: No apparent dissolution of the solid.

-

-

Repeat: Repeat steps 2-4 for each solvent in the panel.

-

Record: Systematically record all observations in a table.

Protocol for Quantitative Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility.[9][10] It measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.

Objective: To determine the precise solubility of the compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid powder)

-

Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4)

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge or filtration apparatus (e.g., syringe filters with 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is critical to ensure equilibrium with the solid phase is achieved.[9]

-

Accurately add a known volume of the chosen solvent (e.g., 5 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, especially for poorly soluble compounds.[11] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued and equilibrium is reached.

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. It is crucial to avoid disturbing the solid material at the bottom.

-

Separate the dissolved compound from the undissolved solid. This is typically done by either:

-

Centrifugation: Centrifuge the sample at high speed and collect the supernatant.

-

Filtration: Filter the sample through a chemically compatible syringe filter (e.g., PTFE or PVDF) with a small pore size (e.g., 0.22 µm). The first few drops should be discarded to saturate the filter material.[12]

-

-

-

Quantification:

-

Accurately dilute the clear filtrate or supernatant with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis).

-

Analyze the concentration of the dissolved compound using a pre-validated analytical method (HPLC is preferred for its specificity and sensitivity).

-

Calculate the concentration against a standard curve prepared with known concentrations of the compound.

-

The entire experimental workflow is visualized in the diagram below.

Caption: Step-by-step workflow for the quantitative shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. A tabular format is highly recommended.

Table 1: Example Solubility Data Table for this compound at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molarity (mol/L) |

| Polar Protic | Water | |||

| Ethanol | ||||

| Polar Aprotic | DMSO | |||

| Acetonitrile | ||||

| Nonpolar | Toluene | |||

| Aqueous Buffer | PBS (pH 7.4) |

Safety and Handling Precautions

While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, general laboratory safety precautions for handling chlorinated heterocyclic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]

-

Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[13]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.[5][15]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Researchers must consult the specific SDS provided by the chemical supplier before handling this compound.

Conclusion

This guide provides a robust framework for approaching the solubility determination of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental methods like the shake-flask technique, researchers can generate the reliable and accurate solubility data essential for advancing their work in drug discovery and development. A systematic approach to solubility assessment is not just a procedural step but a fundamental requirement for successful pharmaceutical research.

References

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- Pharmaceutical Sciences. (2024).

- National Institutes of Health. (n.d.).

- Unknown. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- SciELO. (2015). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS.

- Lund University Publications. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Quora. (2017). How can you determine the solubility of organic compounds?

- Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Echemi. (n.d.). 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)

- National Institutes of Health. (n.d.). 7-Chloroquinoline. PubChem.

- ChemicalBook. (2025). 7-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE.

- Sigma-Aldrich. (2024).

- Lab-Chemicals.Com. (n.d.). This compound, 95%.

- Fisher Scientific. (2025).

- Cayman Chemical. (2024).

- Scimplify. (n.d.). 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one Online.

- Pharmaffiliates. (n.d.). 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone.

- Thermo Fisher Scientific. (2025).

- Sigma-Aldrich. (n.d.). 7-Chloro-3,4-dihydroisoquinoline.

- Physical Chemistry Research. (2023).

- Smolecule. (n.d.). 7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione.

- Asian Journal of Chemistry. (2001).

- Capot Chemical. (n.d.). Specifications of 7-Chloro-3,4-dihydro-2H-isoquinolin-1-one.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. physchemres.org [physchemres.org]

- 4. chem.ws [chem.ws]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. scielo.br [scielo.br]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 7-Chloro-3,4-dihydroisoquinoline | 60518-41-4 [sigmaaldrich.com]

The Versatile Scaffold: A Deep Dive into the Biological Activity of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The 7-chloro-3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its true prominence is underscored by its role as a pivotal intermediate in the synthesis of the highly successful atypical antipsychotic drug, Aripiprazole. This guide provides a comprehensive technical overview of the biological significance of this scaffold, delving into its synthesis, derivatization, and diverse pharmacological activities. Beyond its established role in the development of central nervous system (CNS) agents, this document explores the emerging potential of this compound derivatives in other therapeutic areas, including oncology and infectious diseases. Detailed experimental protocols, structure-activity relationship (SAR) insights, and mechanistic discussions are presented to equip researchers with the knowledge to effectively leverage this versatile chemical entity in their drug discovery endeavors.

Introduction: The Quinolinone Moiety in Medicinal Chemistry

The quinolinone and its dihydro derivatives represent a cornerstone in the architecture of biologically active molecules. These bicyclic heterocyclic systems are found in numerous natural products and have been extensively explored in synthetic medicinal chemistry, leading to the development of a wide array of therapeutic agents. The inherent structural features of the quinolinone core, including its aromaticity, hydrogen bonding capabilities, and amenable substitution patterns, make it an attractive scaffold for interacting with various biological targets.

The addition of a chlorine atom at the 7-position of the 3,4-dihydroquinolin-2(1H)-one nucleus significantly influences the molecule's electronic properties and lipophilicity, often enhancing its binding affinity and metabolic stability. This has made this compound a particularly valuable building block in the quest for novel therapeutics.

Central Nervous System (CNS) Activity: The Gateway to Aripiprazole and Beyond

The most profound impact of the this compound scaffold on human health stems from its integral role in the synthesis of Aripiprazole, a third-generation atypical antipsychotic. Aripiprazole's unique pharmacological profile as a dopamine D2 receptor partial agonist and serotonin 5-HT1A receptor partial agonist, combined with its 5-HT2A receptor antagonist activity, has revolutionized the treatment of schizophrenia and bipolar disorder.

The journey to Aripiprazole highlights the power of rational drug design, where the this compound core serves as the anchor for a carefully crafted pharmacophore. A pilot study focused on synthesizing and evaluating novel 3,4-dihydroquinolin-2(1H)-one derivatives as potential dopamine D2 receptor (D2R) modulators has further underscored the importance of this scaffold in CNS drug discovery.[1] This research demonstrated that specific substitutions on the dihydroquinolinone core can yield compounds with significant D2R affinity, low cytotoxicity, and a high probability of crossing the blood-brain barrier.[1]

Mechanism of Action: Modulating Dopaminergic and Serotonergic Pathways

The therapeutic efficacy of Aripiprazole and related compounds is intricately linked to their ability to modulate dopaminergic and serotonergic neurotransmission. As a D2 partial agonist, Aripiprazole can act as a functional antagonist in a hyperdopaminergic environment (as seen in the positive symptoms of schizophrenia) and as a functional agonist in a hypodopaminergic state (implicated in cognitive and negative symptoms).

The this compound scaffold is crucial for anchoring the molecule within the receptor's binding pocket, allowing the appended side chain to interact with key residues that determine its agonist/antagonist character.

Synthesis of CNS-Active Derivatives: A Step-by-Step Protocol

The synthesis of derivatives based on the this compound core often involves N-alkylation of the lactam nitrogen. A representative protocol for the synthesis of a dopamine receptor modulator is provided below.

Protocol: Synthesis of 1-(3-(Pyrrolidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one [1]

-